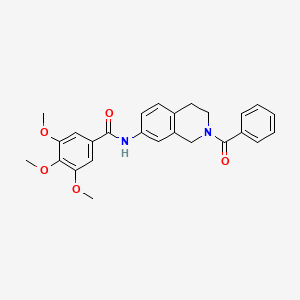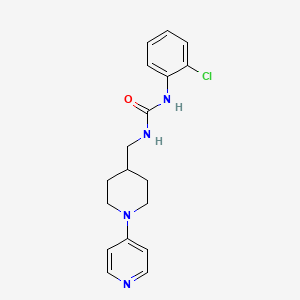![molecular formula C24H22N4O3 B2879194 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034467-79-1](/img/structure/B2879194.png)
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a fascinating compound with a multifaceted molecular structure. This compound belongs to the realm of organic chemistry and holds potential in various scientific fields, including medicinal chemistry, pharmacology, and materials science.
準備方法
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves intricate synthetic routes and specific reaction conditions.
- Synthetic Routes:
The synthesis begins with the condensation of suitable aromatic amines with α,β-unsaturated ketones under acidic or basic conditions to form the core cinnoline structure.
Subsequent alkylation reactions introduce the ethyl side chain, followed by cyclization to form the isoxazole ring.
- Reaction Conditions:
The reactions generally require anhydrous conditions to prevent hydrolysis.
Common solvents include dichloromethane, ethanol, and dimethylformamide.
- Industrial Production Methods:
Industrial production methods may employ continuous flow processes to ensure high yields and purity.
Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反応の分析
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide undergoes a variety of chemical reactions, each yielding unique products.
Types of Reactions
- Oxidation:
Involves the addition of oxygen or removal of hydrogen.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidized derivatives with potential modifications to the isoxazole and cinnoline rings.
- Reduction:
Involves the addition of hydrogen or removal of oxygen.
Common reducing agents include sodium borohydride and lithium aluminum hydride.
Products: Reduced derivatives with possible alterations to the carbonyl groups.
- Substitution:
Involves the replacement of a functional group with another.
Common reagents include alkyl halides and organometallic compounds.
Products: Substituted derivatives with variations in the aryl and heterocyclic rings.
科学的研究の応用
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide finds applications in diverse scientific research areas:
- Chemistry:
As a versatile building block in synthetic organic chemistry for constructing complex molecular architectures.
- Biology:
Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Medicine:
Explored as a lead compound in drug discovery efforts for targeting specific enzymes and receptors.
- Industry:
Utilized in the development of advanced materials with unique physicochemical properties.
作用機序
The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide exerts its effects involves complex interactions at the molecular level:
- Molecular Targets:
The compound may interact with enzymes, receptors, and ion channels.
Potential targets include kinases, proteases, and G protein-coupled receptors.
- Pathways:
Modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Influences gene expression and protein synthesis through binding to specific DNA sequences.
類似化合物との比較
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide stands out compared to other similar compounds due to its unique structural features and versatile applications.
Similar Compounds
- N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzo[c]isoxazole-5-carboxamide:
Differs in the substitution pattern on the aromatic ring.
- N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzamide:
Lacks the isoxazole ring, altering its chemical reactivity and biological activity.
This compound's distinct combination of structural motifs and functional groups renders it a promising candidate for further exploration in various scientific disciplines.
特性
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-22-15-17-8-4-5-9-20(17)26-28(22)13-12-25-24(30)18-10-11-21-19(14-18)23(31-27-21)16-6-2-1-3-7-16/h1-3,6-7,10-11,14-15H,4-5,8-9,12-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYVWRHUYQNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2879133.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea](/img/structure/B2879134.png)
